2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is a complex chemical compound notable for its intricate structure and diverse applications in scientific research. This compound comprises both aromatic and heterocyclic elements, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic synthesis. Key steps often include the formation of intermediate benzothiophene and pyrimidine derivatives, followed by their conjugation through nucleophilic substitution or condensation reactions.
Industrial Production Methods: Industrial synthesis may vary but often follows similar organic routes, optimized for yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography are frequently used to refine the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: Conversion of specific moieties to more oxidized states, possibly altering the compound’s electronic structure.
Reduction: Addition of hydrogen or removal of oxygen, typically reducing double bonds or carbonyl groups.
Substitution: Replacement of certain functional groups with others, often through nucleophilic or electrophilic substitution.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various bases or acids to facilitate substitution reactions. Reactions often occur under controlled temperatures and inert atmospheres to maintain stability.
Major Products Formed: Reaction products can vary widely, often resulting in altered functional groups or extended conjugation systems, impacting the compound’s physical and chemical properties.
Scientific Research Applications
In Chemistry: This compound is used as a building block for synthesizing more complex molecules, contributing to research in materials science and organic chemistry.
In Biology: Its biological activity is of interest, particularly for studying enzyme interactions, receptor binding, and cellular responses.
In Medicine: Potential medicinal applications include drug development for various diseases, where its unique structure may influence pharmacodynamics and pharmacokinetics.
In Industry: Industrial uses might involve its role as an intermediate in the synthesis of dyes, polymers, and other specialized materials.
Mechanism of Action
This compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. Pathways involved may include signaling cascades within cells, influencing metabolic or regulatory processes. The precise mechanism often depends on the context of its use, whether in vitro or in vivo.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4H-3,1-benzothiazine-1,1-dioxide
N-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
3-benzyl-6,7-dimethyl-2H-thieno[3,2-d]pyrimidin-4-one
Uniqueness: 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide stands out due to its unique combination of structural motifs, impacting its reactivity and interaction with biological systems differently compared to its analogs.
This compound's extensive versatility makes it a valuable subject for ongoing research across multiple scientific domains.
Properties
CAS No. |
892310-50-8 |
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Molecular Formula |
C27H23N3O3S |
Molecular Weight |
469.56 |
IUPAC Name |
2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O3S/c1-17-12-13-20(14-18(17)2)28-23(31)16-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
ZCMWXYRXRNDLDW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53)C |
solubility |
not available |
Origin of Product |
United States |
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